![molecular formula C15H24OS B14278734 2-[3-(Hexylsulfanyl)propyl]phenol CAS No. 135037-43-3](/img/structure/B14278734.png)
2-[3-(Hexylsulfanyl)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Hexylsulfanyl)propyl]phenol: is an organic compound with a phenolic structure. Its systematic name indicates that it consists of a phenol ring (phenyl group) attached to a propyl chain containing a hexylsulfanyl (hexylthio) substituent at the third carbon position. The phenolic group imparts unique properties to this compound, making it interesting for various applications.
Vorbereitungsmethoden
Synthetic Routes::
Phenol Alkylation: The synthesis typically involves alkylation of phenol using a halogenated propyl precursor (e.g., 3-bromohexane). The reaction occurs under basic conditions (usually with sodium hydroxide or potassium hydroxide) to form the desired product.
Sulfide Formation: The hexylsulfanyl group is introduced by reacting the alkyl halide (3-bromohexane) with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Hydroxylation: The final step involves hydroxylation of the propyl chain using a strong base (e.g., sodium hydroxide) to form the phenolic compound.
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The alkyl group can be substituted by various nucleophiles (e.g., halides, amines, etc.).
Reduction: Reduction of the carbonyl group (if present) can yield secondary alcohols.
Etherification: Phenolic compounds can react with alkyl halides to form ethers.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for alkylation and hydroxylation.
Halogenated Alkyl Precursors: e.g., 3-bromohexane.
Sulfur Sources: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Major Products:: The main product is 2-[3-(Hexylsulfanyl)propyl]phenol itself.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties: Phenolic compounds exhibit antioxidant activity, protecting against oxidative stress.
Biological Studies: Investigating its effects on cell signaling pathways, gene expression, and enzyme activity.
Medicinal Chemistry:
Wirkmechanismus
The compound likely exerts its effects through interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other phenolic compounds with alkyl substituents (e.g., alkylphenols, thioalkylphenols).
Uniqueness: The specific combination of a hexylsulfanyl group and a phenolic ring sets apart.
Eigenschaften
CAS-Nummer |
135037-43-3 |
|---|---|
Molekularformel |
C15H24OS |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
2-(3-hexylsulfanylpropyl)phenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-7-12-17-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11,16H,2-4,7-8,10,12-13H2,1H3 |
InChI-Schlüssel |
WUHZRTHNXMKYFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


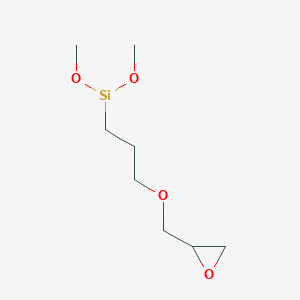
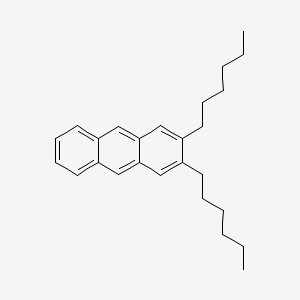

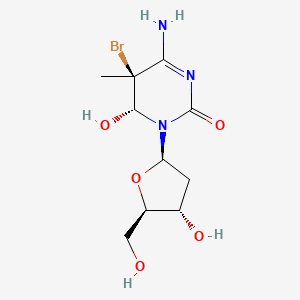

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
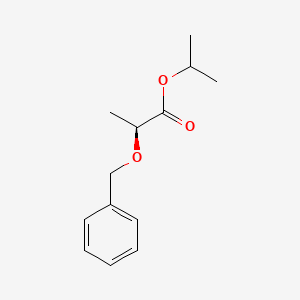

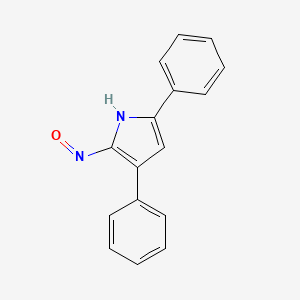

![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)



